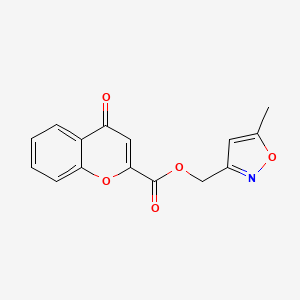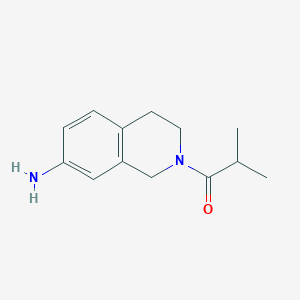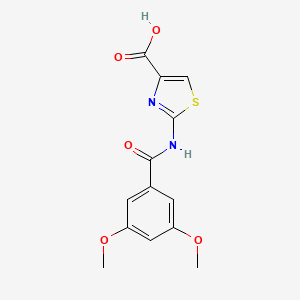
(5-methyl-1,2-oxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-methyl-1,2-oxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate, also known as 5-MOC, is a small molecule that has been studied for its potential to act as an enzyme inhibitor. It has a variety of applications in scientific research and has been studied for its potential to be used as a drug.
Wirkmechanismus
(5-methyl-1,2-oxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate acts as an enzyme inhibitor by binding to the active site of the enzyme, preventing the enzyme from catalyzing its reaction. This binding is reversible, meaning that the enzyme can be released from the inhibitor after the reaction has been completed.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as phosphodiesterases and cyclooxygenases. It has also been shown to have anti-inflammatory and anti-cancer properties. In addition, it has been shown to reduce the levels of certain hormones, such as cortisol and aldosterone.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (5-methyl-1,2-oxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate in lab experiments has several advantages. It is a small molecule, making it easy to synthesize and store. It is also relatively inexpensive, making it cost-effective for lab experiments. Additionally, it is a reversible inhibitor, meaning that the enzyme can be released from the inhibitor after the reaction has been completed.
The main limitation of this compound for lab experiments is that it is not very specific in its binding, meaning that it can bind to multiple enzymes, making it difficult to study the effects of a single enzyme.
Zukünftige Richtungen
There are a variety of potential future directions for research on (5-methyl-1,2-oxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate. It could be studied further for its potential to be used as a drug, as it has been shown to have anti-inflammatory and anti-cancer properties. Additionally, its mechanism of action could be studied in more detail, as it is not currently known how it binds to enzymes. Finally, its specificity could be improved, making it easier to study the effects of a single enzyme.
Synthesemethoden
(5-methyl-1,2-oxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate can be synthesized using a variety of techniques, including the Wittig reaction and the Stille reaction. The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. The Stille reaction involves the reaction of a stannane with an aldehyde or ketone to form a vinylstannane. Both reactions require the use of a base, such as sodium hydroxide, to activate the reaction.
Wissenschaftliche Forschungsanwendungen
(5-methyl-1,2-oxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate has been studied for its potential to act as an enzyme inhibitor. It has been shown to inhibit the activity of certain enzymes, such as phosphodiesterases and cyclooxygenases. It has also been studied for its potential to be used as a drug, as it has been shown to have anti-inflammatory and anti-cancer properties.
Eigenschaften
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)methyl 4-oxochromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c1-9-6-10(16-21-9)8-19-15(18)14-7-12(17)11-4-2-3-5-13(11)20-14/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPBBSWUXABIND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)COC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574417.png)
![N-(4-methoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574425.png)
![N-[(2,6-difluorophenyl)methyl]pyridin-3-amine](/img/structure/B6574444.png)
![4-{[(3,4-difluorophenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B6574452.png)
![4-({[3-(trifluoromethyl)phenyl]methyl}amino)cyclohexan-1-ol](/img/structure/B6574457.png)
![N-(2,5-dichlorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574476.png)
![N-cyclohexyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574480.png)
![ethyl 4-{3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamido}benzoate](/img/structure/B6574488.png)
![6-{[(pyridin-4-yl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B6574497.png)
![2,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B6574501.png)

![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetic acid](/img/structure/B6574515.png)
![2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6574520.png)
